molecular formula C21H23N5OS B4371206 N~5~,3-DIMETHYL-1-PHENYL-N~5~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE

N~5~,3-DIMETHYL-1-PHENYL-N~5~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B4371206
M. Wt: 393.5 g/mol
InChI Key: AWQKKBASWWCLQD-UHFFFAOYSA-N
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Description

N~5~,3-DIMETHYL-1-PHENYL-N~5~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE is a complex heterocyclic compound that features a unique combination of pyrazole and thieno[2,3-c]pyrazole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential pharmacological properties and versatile reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5,3-DIMETHYL-1-PHENYL-N~5~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common approach is the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds, followed by further functionalization to introduce the thieno[2,3-c]pyrazole moiety . The reaction conditions often include the use of polar solvents and catalysts to facilitate the cyclization and subsequent transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as microwave-assisted synthesis and green chemistry approaches are often employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N~5~,3-DIMETHYL-1-PHENYL-N~5~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .

Mechanism of Action

The mechanism of action of N5,3-DIMETHYL-1-PHENYL-N~5~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and engage in π-π interactions with biological molecules, influencing their function . It may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~5~,3-DIMETHYL-1-PHENYL-N~5~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE stands out due to its unique combination of pyrazole and thieno[2,3-c]pyrazole moieties, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

N,3-dimethyl-1-phenyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]thieno[2,3-c]pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5OS/c1-13-17-11-19(28-21(17)26(23-13)16-9-7-6-8-10-16)20(27)24(4)12-18-14(2)22-25(5)15(18)3/h6-11H,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQKKBASWWCLQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CN(C)C(=O)C2=CC3=C(S2)N(N=C3C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~5~,3-DIMETHYL-1-PHENYL-N~5~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~5~,3-DIMETHYL-1-PHENYL-N~5~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N~5~,3-DIMETHYL-1-PHENYL-N~5~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N~5~,3-DIMETHYL-1-PHENYL-N~5~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N~5~,3-DIMETHYL-1-PHENYL-N~5~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N~5~,3-DIMETHYL-1-PHENYL-N~5~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE

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